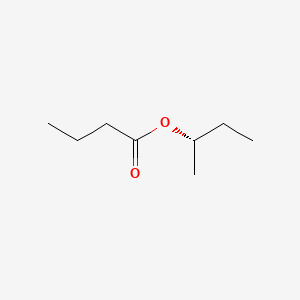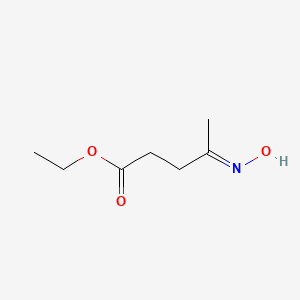
Pentanoic acid, 4-(hydroxyimino)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanoic acid, 4-(hydroxyimino)-, ethyl ester, also known as ethyl (4E)-4-hydroxyiminopentanoate, is an organic compound with the molecular formula C7H13NO3 and a molecular weight of 159.18 g/mol . It is a derivative of pentanoic acid and is characterized by the presence of a hydroxyimino group at the fourth position and an ethyl ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 4-(hydroxyimino)-, ethyl ester typically involves the reaction of ethyl 4-oxopentanoate with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an oxime intermediate, which is then esterified to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Pentanoic acid, 4-(hydroxyimino)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted esters or amides.
Aplicaciones Científicas De Investigación
Pentanoic acid, 4-(hydroxyimino)-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of pentanoic acid, 4-(hydroxyimino)-, ethyl ester involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active hydroxyimino compound, which can then exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
- Pentanoic acid, 4-methyl-, ethyl ester
- Pentanoic acid, 2-hydroxy-4-methyl-, ethyl ester
- Pentanoic acid, 4-oxo-, ethyl ester
Uniqueness
Pentanoic acid, 4-(hydroxyimino)-, ethyl ester is unique due to the presence of the hydroxyimino group, which imparts distinct chemical and biological properties. This group allows for specific interactions with biomolecules and can be modified to enhance its activity or selectivity .
Propiedades
Número CAS |
63917-03-3 |
|---|---|
Fórmula molecular |
C7H13NO3 |
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
ethyl (4E)-4-hydroxyiminopentanoate |
InChI |
InChI=1S/C7H13NO3/c1-3-11-7(9)5-4-6(2)8-10/h10H,3-5H2,1-2H3/b8-6+ |
Clave InChI |
CQHODIYUGCTFHA-SOFGYWHQSA-N |
SMILES isomérico |
CCOC(=O)CC/C(=N/O)/C |
SMILES canónico |
CCOC(=O)CCC(=NO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


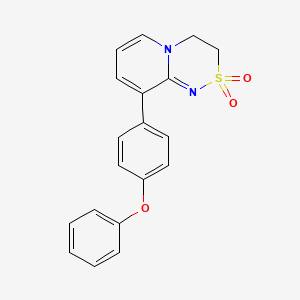
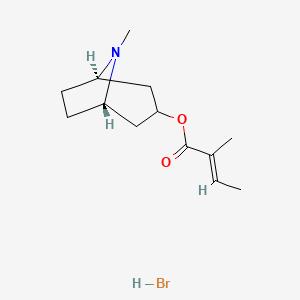
![N-[(4-chlorophenyl)methyl]-7-methyl-2-(morpholin-4-ylmethyl)-4-oxothieno[2,3-b]pyridine-5-carboxamide;hydrochloride](/img/structure/B12743231.png)

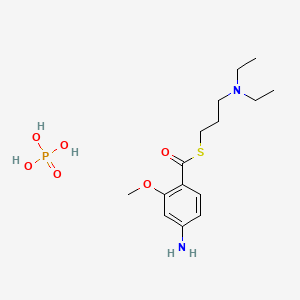

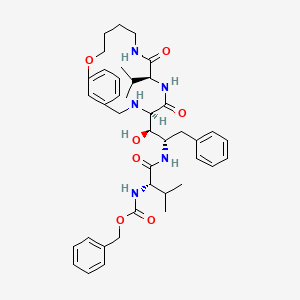
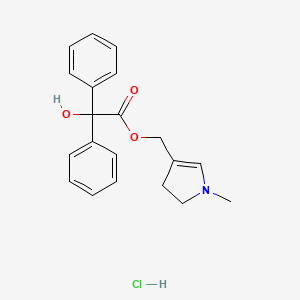

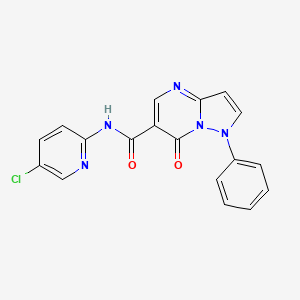

![7-[(3S)-3-aminopyrrolidin-1-yl]-6-fluoro-1-(4-fluorophenyl)-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride](/img/structure/B12743259.png)
